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Compound of Interest

Compound Name: 1-N-Boc-3-cyanopiperidine

Cat. No.: B105675

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine, with the CAS number 915226-39-0, is a chiral synthetic
building block of significant interest in medicinal chemistry and pharmaceutical development. Its
rigid piperidine scaffold, coupled with the versatile cyano group and the stable Boc protecting
group, makes it a valuable intermediate in the synthesis of complex molecular architectures,
particularly for targeted therapeutics. This guide provides an in-depth overview of its properties,
synthesis, and applications.

Core Physicochemical Properties

(S)-1-N-Boc-3-cyanopiperidine is typically a white to yellow solid, soluble in organic solvents
such as methanol.[1] Key physicochemical data are summarized in the table below.
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Property Value Source(s)
Molecular Formula C11H18N202 [2]
Molecular Weight 210.27 g/mol [2]

CAS Number 915226-39-0 [2]
Appearance White to yellow solid/powder [11[3]
Melting Point 60-65 °C (racemate) [31[4]

N ) 325.3 °C at 760 mmHg
Boiling Point ) [3][5]
(predicted); 40 °C at 30 mmHg

Density 1.07 g/cm3 (predicted) [5]

tert-butyl (3S)-3-
IUPAC Name R [6]
cyanopiperidine-1-carboxylate

(S)-tert-Butyl 3-

cyanopiperidine-1-carboxylate,
Synonyms . [5]

(S)-3-Cyanopiperidine-1-

carboxylic acid tert-butyl ester

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of (S)-1-N-Boc-3-
cyanopiperidine. While a complete set of spectra for the pure (S)-enantiomer is not readily
available in public literature, data for the racemic mixture and related compounds provide a
strong basis for its identification.

IH NMR (Proton Nuclear Magnetic Resonance)

For the racemic N-Boc-3-cyanopiperidine in CDCls, the following characteristic shifts are
observed:

e 0 1.49 (s, 9H): Corresponds to the nine protons of the tert-butyl (Boc) protecting group.

e 0 1.77 (m, 2H), 1.97 (brs, 1H): Attributed to the methylene protons of the piperidine ring.
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e 0 2.66 (m, 1H): Represents the proton at the C3 position, adjacent to the cyano group.

e 0 3.35-3.84 (brs, 4H): A broad signal corresponding to the other methylene protons of the
piperidine ring adjacent to the nitrogen atom.[7]

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Based on the structure and typical chemical shifts for similar molecules, the expected 3C NMR
signals for (S)-1-N-Boc-3-cyanopiperidine are:

e ~170 ppm: Carbonyl carbon of the Boc group.

e ~120 ppm: Cyano group carbon.

e ~80 ppm: Quaternary carbon of the Boc group.

e ~28 ppm: Methyl carbons of the Boc group.

Piperidine ring carbons: A series of signals between 25-50 ppm.
IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional
groups:

e ~2240 cm~% A sharp peak corresponding to the C=N (nitrile) stretching vibration.

e ~1690 cm~1: A strong absorption due to the C=0 (carbonyl) stretching of the Boc protecting
group.

e ~2850-3000 cm~1; C-H stretching vibrations of the alkyl groups.

Synthesis and Experimental Protocols

The enantioselective synthesis of (S)-1-N-Boc-3-cyanopiperidine is of paramount importance
for its use in chiral drug development. A common and efficient strategy involves the
stereoselective synthesis of the precursor, (S)-1-N-Boc-3-hydroxypiperidine, followed by
conversion of the hydroxyl group to a cyano group.
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Workflow for the Enantioselective Synthesis

N-Boc-3-piperidone

Asymmetric Reduction
(e.g., Ketoreductase)

(S)-1-N-Boc-3-hydroxypiperidine

Hydroxyl to Cyano Conversion
(e.g., Mitsunobu or Tosylation/Substitution)

(S)-1-N-Boc-3-cyanopiperidine

Click to download full resolution via product page

Caption: Enantioselective synthesis workflow.

Protocol 1: Asymmetric Reduction of N-Boc-3-
piperidone
The biocatalytic reduction of the prochiral ketone, N-Boc-3-piperidone, offers a green and

highly stereoselective route to (S)-1-N-Boc-3-hydroxypiperidine.[8][9][10]

o Materials: N-Boc-3-piperidone, ketoreductase (KRED) enzyme or whole-cell biocatalyst (e.qg.,
Pichia pastoris), cofactor (NADPH or NADH), cofactor regeneration system (e.g., glucose
and glucose dehydrogenase), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent
for extraction (e.g., ethyl acetate).

e Procedure:
o Prepare a buffered solution containing the N-Boc-3-piperidone substrate.

o Add the ketoreductase enzyme and the cofactor regeneration system.
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o Incubate the reaction mixture at a controlled temperature (e.g., 30-35 °C) with gentle
agitation.

o Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
o Upon completion, extract the product with an organic solvent like ethyl acetate.

o Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield (S)-1-N-Boc-3-hydroxypiperidine.

Protocol 2: Conversion of Hydroxyl to Cyano Group
(Mitsunobu Reaction)

The Mitsunobu reaction provides a reliable method for converting the hydroxyl group to a
cyano group with inversion of stereochemistry, which is a crucial consideration in chiral
synthesis.[4][11][12][13]

o Materials: (S)-1-N-Boc-3-hydroxypiperidine, triphenylphosphine (PPhs), diethyl
azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a cyanide source (e.g.,
acetone cyanohydrin or zinc cyanide/PPhs), anhydrous aprotic solvent (e.g., THF or toluene).

e Procedure:

o Dissolve (S)-1-N-Boc-3-hydroxypiperidine and triphenylphosphine in the anhydrous
solvent under an inert atmosphere (e.g., nitrogen or argon).

o Cool the mixture in an ice bath.
o Slowly add DEAD or DIAD to the solution, maintaining the low temperature.
o Add the cyanide source to the reaction mixture.

o Allow the reaction to warm to room temperature and stir until completion, monitored by
TLC or HPLC.

o Quench the reaction and purify the product using column chromatography on silica gel to
obtain (S)-1-N-Boc-3-cyanopiperidine.
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Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, and chiral 3-substituted
piperidines are key components of numerous bioactive molecules.

Intermediate for Aurora Kinase Inhibitors

(S)-1-N-Boc-3-cyanopiperidine serves as a crucial intermediate in the synthesis of aurora
kinase inhibitors, a class of targeted cancer therapeutics.[3] Aurora kinases are key regulators
of mitosis, and their overexpression is implicated in various cancers. The piperidine ring of the
molecule is often incorporated into the inhibitor structure to occupy specific binding pockets of
the kinase, enhancing potency and selectivity. The cyano group can be a key pharmacophore
or a synthetic handle for further elaboration of the inhibitor molecule.

Logical Relationship in Inhibitor Synthesis

Heterocyclic Core

UL E R R SE el s (e.g., Imidazo[1,2-a]pyrazine)

Assembly of the
complete inhibitor structure
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chiral piperidine moiety
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Click to download full resolution via product page
Caption: Role in Aurora Kinase Inhibitor Synthesis.

The related compound, (S)-1-N-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis
of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which is used to treat certain types of
cancer.[8] This highlights the importance of this class of chiral piperidine derivatives in the
development of modern targeted therapies.

Safety and Handling
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(S)-1-N-Boc-3-cyanopiperidine is harmful if swallowed and causes skin and serious eye
irritation. It may also cause respiratory irritation.[6] Standard laboratory safety precautions
should be observed when handling this compound, including the use of personal protective
equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-
ventilated area or a fume hood. For storage, it is recommended to keep the container tightly
closed in a dry and cool place, under an inert atmosphere.[6]

This technical guide provides a comprehensive overview of (S)-1-N-Boc-3-cyanopiperidine
for professionals in the field of chemical research and drug development. The detailed
information on its properties, synthesis, and applications underscores its significance as a
valuable tool in the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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